molecular formula C6H7BrO3 B14162673 (Z)-Ethyl 2-bromo-4-oxobut-2-enoate

(Z)-Ethyl 2-bromo-4-oxobut-2-enoate

Cat. No.: B14162673
M. Wt: 207.02 g/mol
InChI Key: ILNVTWUGFYLLII-UHFFFAOYSA-N
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Description

(Z)-Ethyl 2-bromo-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7BrO3. It is a brominated ester that features a conjugated system, making it an interesting subject for various chemical reactions and applications. This compound is often used in organic synthesis due to its reactivity and the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-bromo-4-oxobut-2-enoate typically involves the bromination of ethyl acetoacetate. One common method includes the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of handling hazardous reagents like bromine.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-bromo-4-oxobut-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The conjugated double bond allows for addition reactions with electrophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

    Addition: Electrophiles such as halogens or hydrogen halides.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products include amines or thioethers.

    Addition: Products include dibromo compounds or halohydrins.

    Reduction: Products include alcohols.

Scientific Research Applications

(Z)-Ethyl 2-bromo-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-bromo-4-oxobut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the conjugated system allows for addition reactions. The carbonyl group is also a key site for reduction reactions, making the compound versatile in different chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-3-oxobutanoate
  • Methyl 2-bromo-4-oxobut-2-enoate
  • Ethyl 2-chloro-4-oxobut-2-enoate

Uniqueness

(Z)-Ethyl 2-bromo-4-oxobut-2-enoate is unique due to its specific configuration and the presence of both a bromine atom and a conjugated system. This combination makes it particularly reactive and useful in a variety of chemical reactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H7BrO3

Molecular Weight

207.02 g/mol

IUPAC Name

ethyl 2-bromo-4-oxobut-2-enoate

InChI

InChI=1S/C6H7BrO3/c1-2-10-6(9)5(7)3-4-8/h3-4H,2H2,1H3

InChI Key

ILNVTWUGFYLLII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=O)Br

Origin of Product

United States

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